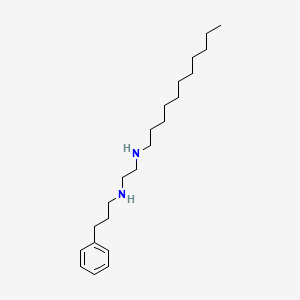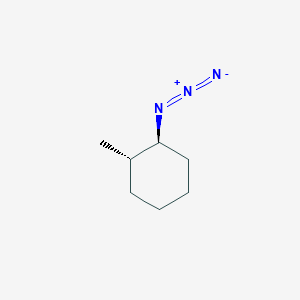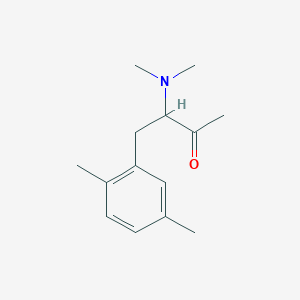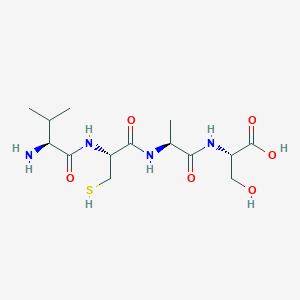![molecular formula C35H61IO2Si B14218138 Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- CAS No. 523978-90-7](/img/structure/B14218138.png)
Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group attached to a phenyl ring substituted with iodine and dodecyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- typically involves the silylation of terminal alkynes. The process can be catalyzed by carboxylate catalysts such as tetramethylammonium pivalate. The reaction conditions often include the use of solvents like hexane and water for phase separation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silane oxides, while substitution reactions can introduce various functional groups into the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be utilized in the development of bioactive molecules and as a labeling agent in biological assays.
Wirkmechanismus
The mechanism by which Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- Silane, [[2,5-bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl]trimethyl-
- Trimethyl(phenylethynyl)silane
- Trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane
Uniqueness
Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- is unique due to the presence of iodine and dodecyloxy groups, which impart distinct chemical properties and reactivity. These features make it particularly valuable in specialized applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
523978-90-7 |
|---|---|
Molekularformel |
C35H61IO2Si |
Molekulargewicht |
668.8 g/mol |
IUPAC-Name |
2-(2,5-didodecoxy-4-iodophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C35H61IO2Si/c1-6-8-10-12-14-16-18-20-22-24-27-37-34-31-33(36)35(30-32(34)26-29-39(3,4)5)38-28-25-23-21-19-17-15-13-11-9-7-2/h30-31H,6-25,27-28H2,1-5H3 |
InChI-Schlüssel |
NMALBEOIIAYYFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C#C[Si](C)(C)C)OCCCCCCCCCCCC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14218061.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide](/img/structure/B14218068.png)


![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)


![N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B14218096.png)

![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)


